2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrNO2S and its molecular weight is 298.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with a variety of cellular targets .
Mode of Action
Thiazole derivatives are known to participate in a variety of biochemical reactions, indicating that they may interact with their targets in multiple ways .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The properties of thiazole derivatives suggest that they may be influenced by a variety of environmental factors .
Biological Activity
2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes a bromophenyl substituent and a carboxylic acid group, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Antimicrobial Properties
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that thiazole compounds can inhibit the growth of various bacteria and fungi. The presence of the bromine atom may enhance the compound's lipophilicity, improving its interaction with microbial membranes and increasing its efficacy against pathogens.
Antitumor Activity
The compound exhibits notable antitumor properties, with studies showing its ability to induce apoptosis in cancer cells. Specifically, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and transcription. This interaction leads to cell cycle arrest and ultimately cell death in tumor cells.
Case Study: In Vitro Testing
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG-2 (Liver Cancer) | < 10 | Significant growth inhibition |
A549 (Lung Cancer) | < 15 | Induction of apoptosis |
These results indicate that the compound may serve as a lead for developing new cancer therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation.
- Gene Expression Modulation : It alters the expression of genes associated with apoptosis and cell cycle regulation.
- Cell Signaling Pathways : The compound influences various signaling pathways critical for cellular survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the phenyl ring or thiazole core can significantly impact potency. For example:
- Bromine Substitution : Enhances lipophilicity and biological interaction.
- Carboxylic Acid Group : Essential for maintaining biological activity and solubility.
Research has shown that specific substitutions can lead to increased cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVJCKIEHLUATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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